3-Aminomethyl-6-hydroxyphthalide hydrobromide
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Overview
Description
3-Aminomethyl-6-hydroxyphthalide hydrobromide: is a chemical compound with the molecular formula C9H9NO3·HBr It is known for its unique structure, which includes an aminomethyl group and a hydroxyphthalide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminomethyl-6-hydroxyphthalide hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phthalic anhydride and an amine source.
Formation of Intermediate: The reaction between phthalic anhydride and the amine source leads to the formation of an intermediate compound.
Hydrolysis and Cyclization: The intermediate undergoes hydrolysis and cyclization to form the hydroxyphthalide structure.
Aminomethylation: The hydroxyphthalide is then subjected to aminomethylation using formaldehyde and a suitable amine.
Hydrobromide Formation: Finally, the aminomethylated product is treated with hydrobromic acid to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and reaction time, as well as purification steps like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Aminomethyl-6-hydroxyphthalide hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Aminomethyl-6-hydroxyphthalide hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Aminomethyl-6-hydroxyphthalide hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-Aminomethyl-6-hydroxyphthalide
- 6-Hydroxyphthalide
- 3-Aminomethylphthalide
Uniqueness
3-Aminomethyl-6-hydroxyphthalide hydrobromide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
78219-08-6 |
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Molecular Formula |
C9H10BrNO3 |
Molecular Weight |
260.08 g/mol |
IUPAC Name |
3-(aminomethyl)-6-hydroxy-3H-2-benzofuran-1-one;hydrobromide |
InChI |
InChI=1S/C9H9NO3.BrH/c10-4-8-6-2-1-5(11)3-7(6)9(12)13-8;/h1-3,8,11H,4,10H2;1H |
InChI Key |
MMFARTFQPJZTAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)OC2CN.Br |
Origin of Product |
United States |
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